Product packaging for Methyl 4-ethyl-3-iodobenzoate(Cat. No.:CAS No. 51885-91-7)

Methyl 4-ethyl-3-iodobenzoate

Cat. No.: B566073
CAS No.: 51885-91-7
M. Wt: 290.1
InChI Key: JTKHZRNJWHCKFS-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-3-iodobenzoate (CAS 51885-91-7) is an iodinated aromatic ester that serves as a versatile synthetic intermediate and building block in organic chemistry and materials science research. With the molecular formula C10H11IO2 and a molecular weight of 290.10 g/mol, this compound is particularly valued in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to construct complex molecular architectures . The structure features an iodine atom at the 3-position and an ethyl group at the 4-position of the benzoate ring system, making it a valuable substrate for developing new nonlinear optical (NLO) materials and conjugated systems with a donor-π-acceptor configuration . Researchers utilize this compound in palladium-catalyzed reactions to create alkynylated structures that are fundamental in the study of third-order nonlinear optical properties and optical limiting actions under continuous-wave laser excitation . Its application extends to the synthesis of novel organic crystals, where it functions as a key precursor for constructing phenylethynylphenyl backbones with potential use in optical fiber communication systems and molecular electronic applications . As a specialized chemical building block, this compound is for research and development purposes only and is not intended for diagnostic, therapeutic, or human use. Proper handling procedures should be followed, and the product should be stored sealed in a dry environment at 2-8°C, protected from light .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11IO2 B566073 Methyl 4-ethyl-3-iodobenzoate CAS No. 51885-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-ethyl-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKHZRNJWHCKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661056
Record name Methyl 4-ethyl-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51885-91-7
Record name Methyl 4-ethyl-3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Methyl 4 Ethyl 3 Iodobenzoate

Precursor-Based Synthetic Pathways

These conventional methods form the bedrock of synthetic strategies for this compound, starting from well-defined precursors and employing reliable, well-documented reactions.

One of the most direct and widely cited methods for introducing an iodine atom at a specific position on an aromatic ring is the Sandmeyer-type reaction. This process involves the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by an iodide ion. semanticscholar.orgorganic-chemistry.org

The synthesis begins with Methyl 3-amino-4-ethylbenzoate. semanticscholar.org The amino group is first converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). semanticscholar.orgorganic-chemistry.org This reaction must be conducted at low temperatures (usually 0–5 °C) to ensure the stability of the diazonium salt intermediate. semanticscholar.org

Following diazotization, a solution of an iodide salt, most commonly potassium iodide (KI), is introduced. The diazonium group is an excellent leaving group (as dinitrogen gas, N₂), allowing the iodide ion to substitute its position on the aromatic ring, yielding Methyl 4-ethyl-3-iodobenzoate. semanticscholar.orgijcce.ac.ir This sequential diazotization-iodination is a robust method for producing specifically substituted aryl iodides. ijcce.ac.ir

Table 1: Reaction Conditions for Diazotization-Iodination

Starting Material Reagents Solvent Temperature Key Steps Ref.

An alternative strategy involves the synthesis of the carboxylic acid precursor, 4-ethyl-3-iodobenzoic acid, followed by its esterification to the methyl ester. ontosight.ai Esterification can be accomplished through several standard methods.

The most common is the Fischer esterification, where the carboxylic acid is refluxed with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride. This equilibrium-driven process is effective for producing simple alkyl esters.

This approach is analogous to the synthesis of similar compounds like ethyl 4-iodobenzoate (B1621894) from 4-iodobenzoic acid and ethanol. The reactivity is primarily dependent on the steric hindrance around the carboxylic acid group, which in this case is minimal, allowing for efficient conversion.

Direct iodination of an aromatic ring, such as that in methyl 4-ethylbenzoate (B1233868), presents a more challenging route due to the low electrophilicity of iodine. ijcce.ac.irpearson.com This reaction, an electrophilic aromatic substitution (EAS), requires an activating system to generate a more potent electrophile, such as the iodonium (B1229267) ion (I⁺). pearson.com

The directing effects of the substituents on the ring are crucial for determining the regioselectivity of the iodination. The ethyl group is an activating ortho-, para-director, while the methyl ester group is a deactivating meta-director. The desired '3' position is ortho to the activating ethyl group and meta to the deactivating ester group. This alignment of directing effects makes the synthesis plausible, though it may compete with substitution at the '2' position (ortho to the ethyl group) and potentially lead to a mixture of isomers. pearson.com

This compound can also be constructed through a longer, multi-step sequence starting from more basic benzoic acid derivatives. A logical synthetic plan could begin with 4-ethylbenzoic acid. The key transformations would involve:

Nitration: Introduction of a nitro group at the 3-position via electrophilic aromatic substitution.

Reduction: Conversion of the nitro group to an amino group, yielding 3-amino-4-ethylbenzoic acid.

Sandmeyer Reaction: Diazotization of the amino group followed by iodination as described in section 1.1.1 to produce 4-ethyl-3-iodobenzoic acid.

Esterification: Conversion of the resulting carboxylic acid to this compound as detailed in section 1.1.2.

This pathway offers a high degree of control over the substitution pattern, ensuring the final product's specific isomer.

Halogenation of Substituted Benzoate (B1203000) Precursors

Advanced Synthetic Approaches

Modern organic synthesis increasingly relies on transition-metal-catalyzed reactions to achieve functionalizations that are difficult or inefficient via traditional methods. kuleuven.be

The direct C-H functionalization of aromatic compounds is a field of intense research, offering a more atom- and step-economical alternative to pre-functionalized precursors. kuleuven.be Palladium- or copper-catalyzed C-H iodination represents a state-of-the-art approach. These reactions often use a directing group to guide the metal catalyst to a specific C-H bond, enabling high regioselectivity. acs.org

While specific application to this compound is not widely documented, the principles of directed C-H activation are well-established for benzoate derivatives. acs.org Such a strategy could theoretically start with methyl 4-ethylbenzoate and, using a suitable catalyst and iodine source, directly install the iodine atom at the 3-position. Furthermore, the resulting this compound is itself a valuable substrate for further functionalization, particularly in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. semanticscholar.orgnih.gov

Difluoromethylation of Related Hydroxy-Iodobenzoates

The introduction of a difluoromethyl (CF₂H) group into aromatic structures is a key strategy in medicinal chemistry for modulating the physicochemical properties of drug candidates. While not a direct modification of this compound, the difluoromethylation of structurally related hydroxy-iodobenzoates provides a valuable model for the types of transformations that can be applied to this class of compounds.

A notable example is the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate. acs.org The development of a safe and practical procedure for this transformation has been demonstrated on a multi-kilogram scale. acs.org A primary challenge in this process is the selection of a suitable difluorocarbene source, avoiding highly toxic and difficult-to-handle gases like chlorodifluoromethane (B1668795) (Freon-22). acs.org

Sodium chlorodifluoroacetate has been identified as a practical and effective precursor for the difluorocarbene. acs.org When combined with a base such as potassium carbonate, it facilitates the O-difluoromethylation of the phenolic hydroxyl group. A thorough safety evaluation of this reaction is crucial before implementation on a large scale to ensure the transformation can be performed safely. acs.org This protocol was successfully executed on a 7 kg scale, affording the desired product in 99% yield and 99% purity following crystallization. acs.org

Other methodologies for the difluoromethylation of aryl iodides have also been developed, expanding the toolkit for chemists. One-step procedures using readily available and non-hazardous reagents are particularly attractive. For instance, copper-mediated difluoromethylation using trimethylsilyl (B98337) difluoromethane (B1196922) (TMSCF₂H) as the CF₂H source is effective for a wide range of aryl iodides, including those with electron-neutral, electron-rich, and sterically hindered profiles. nih.gov This method tolerates various functional groups such as esters, amides, ethers, and amines. nih.govberkeley.edu

Alternative approaches include the use of (difluoromethyl)zinc reagents, which can be generated from difluoroiodomethane (B73695) and zinc. researchgate.netacs.org Copper-catalyzed coupling of these zinc reagents with aryl iodides proceeds efficiently, even without the need for specific ligands or activators. researchgate.netacs.org Nickel-catalyzed methods, employing reagents like difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H), also provide a facile route to difluoromethylarenes under mild conditions. sciengine.com

Table 1: Comparison of Selected Difluoromethylation Reagents for Aryl Iodides

Reagent System Catalyst/Mediator Key Features Reference
Sodium Chlorodifluoroacetate K₂CO₃ (Base) Safe for large-scale synthesis; proven on multi-kg scale for hydroxy-iodobenzoates. acs.org
TMSCF₂H CuI / CsF Broad substrate scope, including sterically hindered aryl iodides; good functional group tolerance. nih.govberkeley.edu
(DMPU)₂Zn(CF₂H)₂ CuI Efficient for aryl iodides with electron-withdrawing groups; proceeds without ligands. researchgate.netacs.org
2-PySO₂CF₂H Nickel / Terpyridine Ligand Mild reaction conditions; avoids pre-generation of arylmetal reagents. sciengine.com

Synthesis of Derivatized Analogs for Structure-Activity Relationship Studies

This compound is a valuable starting block for creating libraries of compounds for structure-activity relationship (SAR) studies. Its structure allows for modification at the iodine position, the ester, and the ethyl group, enabling systematic exploration of a chemical space to optimize biological activity.

A prominent example involves the use of this compound in the synthesis of dual inhibitors of Discoidin Domain Receptors 1 and 2 (DDR1/2), which are implicated in various diseases. nih.govacs.org In this context, the iodo-substituent serves as a chemical handle for introducing diverse functionalities via cross-coupling reactions, most notably the Sonogashira coupling.

The synthesis begins with this compound, which is coupled with various terminal alkynes. nih.gov For example, a Sonogashira reaction with a suitable alkyne in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (CuI) in a solvent like acetonitrile (B52724) with an amine base (Et₃N) yields the corresponding 3-alkynylbenzoate derivative. nih.gov This intermediate can then undergo further transformations, such as amide bond formation, to produce the final target molecules. nih.govacs.org

The derivatization allows for the exploration of how different substituents impact the inhibitory potency and selectivity of the compounds. For instance, by coupling various heteroaryl alkynes, a series of analogs (e.g., 5a-5j) were synthesized to probe the SAR. nih.govacs.org It was found that replacing a methyl group with an ethyl group (the "flag-ethyl" group) was a key factor in achieving high selectivity for DDR1. acs.org Further optimization of this alkyl group led to the synthesis of additional analogs (5m-5p) to fine-tune the kinase inhibition profile. acs.org

Table 2: Examples of Analogs Synthesized from this compound for SAR Studies

Compound Coupled Fragment Reaction Type Yield Reference
5a 5-Bromopyrimidine Sonogashira Coupling 81% acs.org
5b 2-Aminopyrimidine derivative Sonogashira Coupling 70% acs.org
5c 2-(Methylamino)pyrimidine derivative Sonogashira Coupling 76% acs.org
5e Furan derivative Sonogashira Coupling 50% nih.gov
5g Thiophene (B33073) derivative Sonogashira Coupling 40% nih.gov
5j Imidazo[1,2-a]pyrazine derivative Sonogashira Coupling 78% nih.gov

Considerations in Scalable Synthesis

Moving a synthetic process from a laboratory bench to a larger, industrial scale introduces a new set of challenges. The primary goals of scalable synthesis are to ensure safety, maximize yield and purity, maintain cost-effectiveness, and achieve process robustness.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is a cornerstone of developing a scalable process. For syntheses involving this compound, this often focuses on the efficiency of cross-coupling reactions like the Sonogashira or Suzuki-Miyaura couplings. numberanalytics.com Key parameters for optimization include the choice of solvent, base, temperature, and reaction time.

In the synthesis of DDR inhibitor analogs, reactions were typically run at elevated temperatures (60-80 °C) to ensure completion. nih.govacs.org The choice of base is also critical; an amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is commonly used in Sonogashira couplings to neutralize the hydrogen halide formed during the reaction. nih.govacs.org

For large-scale operations, flow chemistry presents a compelling alternative to traditional batch processing. Flow reactors can offer superior heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automated optimization. Response surface methodology can be employed in conjunction with flow systems to systematically explore a wide range of conditions (e.g., temperature, residence time, stoichiometry) to identify the optimal parameters for maximizing yield and purity. Deep learning models are also emerging as tools to predict optimal reaction conditions, potentially reducing the experimental burden of process optimization. rsc.org

Purification is another critical aspect. While laboratory-scale synthesis often relies on flash chromatography, this is not always practical or cost-effective for large quantities. nih.gov Developing conditions that lead to high purity in the crude product is essential. This can be achieved by fine-tuning reaction parameters to minimize side reactions, such as the homocoupling of alkynes (Glaser coupling) in Sonogashira reactions. Crystallization is a preferred method for purification on a large scale, as demonstrated in the multikilogram synthesis of difluoromethylated hydroxy-iodobenzoate, which yielded a product of 99% purity directly from this technique. acs.org

Selection of Catalysts and Reagents for Efficiency

The choice of catalysts and reagents is paramount for an efficient and economically viable large-scale synthesis. In the context of modifying this compound, palladium and copper catalysts are central to many key transformations. numberanalytics.com

For Suzuki-Miyaura and Sonogashira couplings, the palladium catalyst source and its associated ligands are critical for performance. numberanalytics.comresearchgate.net Catalysts like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are commonly used. nih.govacs.org The choice of ligand can significantly influence the catalyst's stability, activity, and selectivity. numberanalytics.com For instance, in nickel-catalyzed difluoromethylation, a tridentate terpyridine ligand was found to be essential for achieving the desired reactivity and selectivity. sciengine.com

Catalyst loading is another important consideration for scalability. High catalyst loadings that are acceptable in discovery chemistry can be prohibitively expensive at scale. Therefore, process optimization often involves minimizing the amount of catalyst required without sacrificing efficiency. This can involve screening different catalyst systems or using highly active pre-catalysts.

The cost and availability of reagents are also major factors. The use of inexpensive and readily available materials is preferred. nih.gov For example, the development of difluoromethylation methods that utilize reagents like TMSCF₂H or sodium chlorodifluoroacetate is advantageous because these are more accessible and easier to handle than alternatives. acs.orgnih.gov Similarly, in Suzuki couplings, the stability and availability of the organoboron partner (e.g., boronic acids or esters) are important practical considerations. acs.org The development of catalysts based on more earth-abundant and less expensive metals, such as nickel or cobalt, as alternatives to palladium is an active area of research aimed at improving the sustainability and cost-effectiveness of cross-coupling reactions. researchgate.netacs.org

Chemical Reactivity and Transformation Studies of Methyl 4 Ethyl 3 Iodobenzoate

Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical species, typically with the aid of a metal catalyst. These reactions are fundamental in the creation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck)

Palladium catalysts are widely used in cross-coupling reactions due to their efficiency and functional group tolerance. acs.org The general mechanism for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org In the context of a related compound, methyl 4-iodobenzoate (B1621894), it has been shown to undergo Sonogashira coupling. wikipedia.org For instance, the reaction of methyl 4-iodobenzoate with trimethylsilylacetylene, catalyzed by palladium complexes, yields dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate after in-situ deprotection. wikipedia.org A one-pot, three-component coupling involving N,N-dimethyl-2-iodoaniline, phenylacetylene, and ethyl 4-iodobenzoate has also been demonstrated, where the Sonogashira coupling proceeds smoothly at room temperature. nih.gov

Suzuki Coupling: The Suzuki reaction pairs an organoboron compound with an aryl or vinyl halide or triflate. fishersci.es This reaction is known for its mild conditions and the low toxicity of its boron-based reagents. fishersci.es In a tandem C-H borylation/Suzuki-Miyaura cross-coupling sequence, methyl 4-iodobenzoate has been successfully coupled with the pinacolboronate ester of m-xylene (B151644) in methyl tert-butyl ether (MTBE) as a solvent. thieme-connect.de

Heck Reaction: The Heck reaction is the palladium-catalyzed arylation or vinylation of an alkene. libretexts.org Methyl 4-iodobenzoate has been utilized in Heck reactions with various alkenes. For example, its reaction with perfluoroalkyl vinyl sulfoxides in the presence of palladium(II) acetate (B1210297) has been reported to produce 1-aryl-2-perfluoroalkylsulfinylethylenes with E-stereoselectivity. researchgate.net In another study, the Mizoroki-Heck reaction of methyl 4-iodobenzoate with a 1,3-diene showed moderate stereoselectivity. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Reactants Catalyst System Product Reference
Sonogashira Methyl 4-iodobenzoate, Trimethylsilylacetylene Palladium complex, CuI Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate wikipedia.org
Suzuki Methyl 4-iodobenzoate, m-Xyleneboronic acid pinacol (B44631) ester Pd(dppf)Cl2, K2CO3 Methyl 4-(3,5-dimethylphenyl)benzoate thieme-connect.de
Heck Methyl 4-iodobenzoate, Tridecafluorohexyl vinyl sulfoxide (B87167) Pd(OAc)2 Methyl 4-(2-(perfluorohexylsulfinyl)vinyl)benzoate researchgate.net
Heck Methyl 4-iodobenzoate, 1,3-diene Ni(dppe)Cl2/Mn/NEt3 Linear Heck product nih.gov

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. acs.org They can facilitate couplings involving a wide range of substrates, including those with oxygen-based electrophiles. acs.org Nickel-catalyzed Suzuki-Miyaura couplings of aryl halides with aryl boronic acids have been developed using green solvents like 2-Me-THF and tert-amyl alcohol, employing the air-stable precatalyst NiCl2(PCy3)2. acs.org A nickel-electrocatalytic deaminative cross-coupling has been developed for forming C(sp³)–C(sp²) bonds, where alkyl bistriflimides are coupled with aryl halides like methyl 4-iodobenzoate. nih.govresearchgate.net

C–H Activation and Functionalization Mediated by Transition Metals

Transition metal-catalyzed C–H activation is a powerful strategy for directly functionalizing otherwise inert C–H bonds, streamlining organic synthesis by avoiding pre-functionalization steps. sigmaaldrich.com Palladium-catalyzed C-H activation has been used for the arylation of various substrates. For instance, Pd(II)-catalyzed enantioselective benzylic C(sp³)–H arylation of ortho-alkylbenzaldehydes has been achieved with methyl 4-iodobenzoate, using L-tert-leucine as a chiral transient directing group. rsc.org In another example, Pd(II)-catalyzed C4-arylation of N-tosyl-3-formylindole with methyl 4-iodobenzoate was demonstrated using 2-amino-2-methylpropanoic acid as a transient directing group. acs.org However, attempts to use methyl 4-iodobenzoate for meta-C–H arylation in some systems resulted in the formation of undesired byproducts, suggesting that the presence of an ortho-coordinating group can be crucial for promoting the desired reaction. nih.gov

Metal-Free Cross-Coupling Methodologies

While transition metals are dominant in cross-coupling reactions, metal-free alternatives are gaining attention due to their potential for reduced cost and environmental impact. One such method involves the coupling of tosylhydrazones with boronic acids. organic-chemistry.org This reaction, which proceeds through the in-situ formation of a diazo compound, is tolerant of a wide range of functional groups and offers a simpler alternative to metal-catalyzed methods for synthesizing structures like biarylmethanes. organic-chemistry.org

Organometallic Transformations

Organometallic reagents are crucial in organic synthesis for forming new carbon-carbon bonds. Their reactivity is central to many synthetic strategies.

Grignard Reagent Reactivity and Derivatization

Grignard reagents, with the general formula RMgX, are powerful nucleophiles and strong bases. mnstate.edusigmaaldrich.com They are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. libretexts.orgpressbooks.pub The high reactivity of Grignard reagents stems from the highly polarized carbon-magnesium bond, which essentially makes the carbon atom a carbanion. mnstate.edupressbooks.pub

Grignard reagents readily react with electrophiles, most notably the carbonyl group of aldehydes, ketones, and esters. pressbooks.pubbyjus.com The reaction with an ester, such as methyl 4-ethyl-3-iodobenzoate, would involve the nucleophilic attack of the Grignard reagent on the ester carbonyl. This would lead to the formation of a tertiary alcohol after a second equivalent of the Grignard reagent reacts with the intermediate ketone, followed by an acidic workup. mnstate.edu The high basicity of Grignard reagents also means they react with protic substances like water and alcohols, which necessitates the use of anhydrous conditions during their preparation and use. sigmaaldrich.comlibretexts.org

Organozinc Compound Formation and Application

Organozinc reagents are valuable in organic synthesis due to their high functional group tolerance and reactivity in the presence of suitable catalysts. thieme-connect.deuni-muenchen.de The formation of organozinc compounds from aryl halides, such as iodo- and bromobenzenes, is a key step in many carbon-carbon bond-forming reactions.

The direct insertion of zinc into the carbon-halogen bond of aryl halides can be challenging. However, the presence of lithium chloride (LiCl) has been shown to significantly facilitate the insertion of zinc dust into aryl iodides. For instance, the reaction of ethyl 4-iodobenzoate with zinc dust at elevated temperatures shows minimal conversion, but in the presence of LiCl, the reaction proceeds to completion at room temperature. beilstein-journals.org The resulting organozinc reagent can then undergo various coupling reactions. For example, after the addition of a copper catalyst, the arylzinc intermediate formed from ethyl 4-iodobenzoate can be allylated with allyl bromide in high yield. beilstein-journals.org

Another method involves the use of highly active Rieke zinc, prepared by the reduction of zinc chloride with lithium naphthalenide. This form of zinc readily reacts with aryl halides, including methyl 4-iodobenzoate and methyl 2-iodobenzoate, at room temperature in the presence of LiCl to form the corresponding arylzinc halides. jetir.org These organozinc reagents can then participate in copper-catalyzed cross-coupling reactions with aryl bromides to produce biphenyl (B1667301) compounds. jetir.org

The utility of these organozinc reagents extends to their reaction with a variety of electrophiles. For example, the organozinc reagent derived from ethyl 4-iodobenzoate can be acylated with acid chlorides in the presence of a copper catalyst to yield functionalized benzoates. thieme-connect.de

Table 1: Formation and Application of Organozinc Compounds from Aryl Iodides

Aryl HalideReagentsProductYield (%)Reference
Ethyl 4-iodobenzoate1. Zn dust, LiCl 2. Allyl bromide, CuCN·2LiClEthyl 4-allylbenzoate94 beilstein-journals.org
Methyl 4-iodobenzoate1. Rieke Zinc, LiCl 2. Aryl bromide, Cu(I) catalystBiphenyl derivativeGood jetir.org
Ethyl 4-iodobenzoate1. Activated Zinc 2. BuCOCl, CuCN·2LiClEthyl 4-(1-oxopentyl)benzoate- thieme-connect.de

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group, such as a halide, by a nucleophile. byjus.com These reactions are fundamental in organic chemistry for the formation of new bonds. rammohancollege.ac.incas.cn

Reactions with Various Nucleophiles (C-, N-, O-, S-nucleophiles)

Aryl halides like this compound can undergo nucleophilic substitution reactions with a variety of nucleophiles, often facilitated by a catalyst. The nature of the nucleophile—whether it is carbon-, nitrogen-, oxygen-, or sulfur-based—determines the type of bond formed. diva-portal.org For instance, diaryliodonium salts, which can be synthesized from aryl iodides, react with a wide range of C-, N-, O-, and S-nucleophiles under mild, metal-free conditions. diva-portal.orgdiva-portal.org

In the context of photocatalysis, nickel-catalyzed cross-coupling reactions have been developed for the formation of carbon-heteroatom bonds. For example, the reaction of aryl iodides with sodium sulfinates to form sulfones can be achieved using a nickel catalyst in conjunction with a photocatalyst. fu-berlin.de This methodology is tolerant of various functional groups on the aryl iodide, including esters. fu-berlin.de Similarly, C–O bond formation through the arylation of carboxylic acids with aryl iodides has been demonstrated. fu-berlin.de

The dehydroxylation of alcohols followed by nucleophilic substitution provides another route to form C–O, C–N, and C–S bonds. cas.cn While not a direct reaction of this compound, this illustrates the broader context of forming such bonds with various nucleophiles.

Vinylation Reactions with Hypervalent Iodine Compounds

Hypervalent iodine compounds are effective reagents in various organic transformations, including vinylation reactions. diva-portal.orgsioc.ac.cn Vinylbenziodoxolones (VBX), a class of hypervalent iodine(III) reagents, are powerful electrophilic vinylating agents. diva-portal.org They can be used for the transition-metal-free vinylation of nucleophiles such as thiols, leading to S-vinylated products with high selectivity. diva-portal.org

Photocatalysis can also be employed to achieve C-vinylation using VBX reagents under mild conditions. diva-portal.org Additionally, the reaction of alkenes with hypervalent iodine reagents in the presence of a Lewis acid like boron trifluoride etherate can produce vinyliodonium salts stereospecifically. cardiff.ac.uk These salts are themselves valuable intermediates for further synthetic transformations.

Radical Chemistry and Single Electron Processes

Radical reactions involve intermediates with unpaired electrons and are a powerful tool for forming new chemical bonds. Single electron transfer (SET) processes are often key steps in initiating these radical transformations.

Investigations of Radical-Mediated Transformations

Aryl iodides, including derivatives like this compound, can serve as precursors for aryl radicals. These highly reactive species can be generated under various conditions and participate in a range of transformations.

One method involves the use of tributyltin hydride (Bu3SnH) or tris(trimethylsilyl)silane (B43935) (TMS3SiH) to mediate radical chain cyclization reactions of aryl iodides. scispace.com In these processes, a tin or silicon radical abstracts the iodine atom from the aryl iodide, generating an aryl radical. This radical can then undergo intramolecular cyclization. scispace.com

Another approach utilizes photoinduced intermolecular radical hydroalkylation of olefins. acs.orgnih.gov In this method, an aryl iodide can be activated to form an aryl radical, which is then trapped by an alkene. acs.orgnih.gov For example, methyl 4-iodobenzoate has been used to generate an aryl radical that adds to ethyl acrylate, although the high reactivity of the aryl radical can sometimes negatively impact the reaction efficiency. nih.gov

Photocatalytic Reactions Involving this compound

Photocatalysis has emerged as a powerful strategy for initiating radical reactions under mild conditions. fu-berlin.de In a typical photoredox cycle, a photocatalyst absorbs light and enters an excited state. This excited state can then engage in single-electron transfer with a substrate, such as an aryl iodide, to generate a radical intermediate. fu-berlin.de

Methyl 4-iodobenzoate has been employed as a substrate in various photocatalytic reactions. For instance, in dual nickel/photocatalytic systems, it has been used in C–S cross-coupling reactions with thiols. fu-berlin.de The reaction is initiated by the photocatalyst, which facilitates the oxidative addition of the aryl iodide to the nickel catalyst.

In another example, methyl 4-iodobenzoate was used as a hydrogen atom transfer (HAT) reagent in a photoinduced copper-catalyzed enantioselective alkylalkynylation of alkenes. acs.org Under blue light irradiation, the photocatalytic cycle generates an aryl radical from methyl 4-iodobenzoate. This aryl radical then abstracts a hydrogen atom from an aliphatic C–H bond, initiating a sequence of radical addition and cross-coupling to form chiral alkynes. acs.org However, the use of methyl 4-iodobenzoate in this system also led to the formation of byproducts due to the premature coupling of the aryl radical with the alkyne. acs.org

Quantum dots have also been explored as heterogeneous photocatalysts for the dehalogenation of aryl halides, including methyl 4-iodobenzoate. rsc.org Under blue light irradiation, CdS quantum dot gels efficiently catalyze the removal of the iodine atom. rsc.org

Table 2: Photocatalytic Reactions Involving Methyl 4-iodobenzoate

Reaction TypeCatalyst SystemRole of Methyl 4-iodobenzoateProduct TypeReference
C–S Cross-CouplingNiBr2·3H2O / mcbpy / CD1/TiO2Aryl radical precursorAryl sulfide fu-berlin.de
Alkylalkynylation of AlkenesCu(I) complex / PhotocatalystHydrogen Atom Transfer (HAT) reagentChiral alkyne acs.org
DehalogenationCdS quantum dot gelSubstrateDehalogenated arene rsc.org

Mechanistic Investigations of Reactions Involving Methyl 4 Ethyl 3 Iodobenzoate

Elucidation of Reaction Pathways and Intermediates

In palladium-catalyzed C–H arylation reactions involving aryl iodides, such as derivatives of Methyl 4-ethyl-3-iodobenzoate, the rate-determining step can vary. For instance, in the arylation of benzamides, the oxidative addition of the aryl iodide to a Pd(II) complex is often the rate-determining step. scispace.com This is supported by observations that electron-rich aryl iodides react faster than electron-poor ones. scispace.com Conversely, in other C–H functionalization reactions, the C–H activation or cyclopalladation step has been identified as turnover-limiting, often revealed by a significant kinetic isotope effect. nih.govnih.gov For example, in the arylation of 3-methyl-2-phenylpyridine (B78825) with diaryliodonium salts, kinetic studies showed the reaction is first order in the palladium catalyst and the iodonium (B1229267) salt, but zero order in the pyridine (B92270) substrate, pointing to the oxidation of the palladium complex as the rate-limiting step. nih.gov

Transient species, or intermediates, are short-lived molecules that are formed in one step of a reaction mechanism and consumed in a subsequent step. rsc.org Their direct observation can be challenging but provides definitive evidence for a proposed pathway. In metal-catalyzed cross-coupling reactions involving aryl iodides like this compound, several types of transient species have been proposed and identified.

Palladium complexes in various oxidation states are common intermediates. Catalytic cycles often involve the interconversion of Pd(0), Pd(I), Pd(II), and even high-energy Pd(IV) species. rsc.orgscispace.comlookchem.comchinesechemsoc.orgrsc.org For example, a typical Sonogashira coupling cycle involves a Pd(0) species undergoing oxidative addition with the aryl iodide to form a transient Pd(II)-aryl complex. libretexts.org In C–H arylation, a Pd(II) complex can react with the aryl iodide to generate a transient Pd(IV) intermediate, which then undergoes reductive elimination to form the product. scispace.com The existence of these intermediates has been supported by both in situ observation and the isolation of stable analogues. rsc.orgrsc.orgroyalsocietypublishing.org Furthermore, mononuclear Pd(I) complexes, once considered rare, are now recognized as potential transient intermediates in certain cross-coupling and light-driven reactions. chinesechemsoc.org

Kinetic Studies and Rate-Determining Steps

Role of Catalysts and Ligands in Selectivity and Efficiency

Catalysts and their associated ligands are paramount in modern organic synthesis, offering pathways with lower activation energies and enabling control over reaction selectivity. For reactions involving this compound, palladium and copper catalysts are frequently employed, with ligands playing a crucial role in stabilizing catalytic species and influencing the reaction's outcome.

In the Sonogashira coupling, a palladium complex serves as the primary catalyst, while a copper(I) salt acts as a co-catalyst. wikipedia.org The choice of palladium source and ligand can significantly affect efficiency. Common catalysts include PdCl₂(PPh₃)₂ and Pd(PPh₃)₄. libretexts.orgwalisongo.ac.idrsc.org The ligand, typically a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃), stabilizes the palladium center and modulates its reactivity. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex. wikipedia.org However, copper can also promote the undesirable homocoupling of alkynes (Glaser coupling), leading to the development of copper-free Sonogashira protocols. wikipedia.org

Ligands also play a directing role in C–H activation/arylation reactions. By temporarily coordinating to the metal center and the substrate, a directing group can position the catalyst to selectively activate a specific C–H bond. This strategy enhances both efficiency and regioselectivity. scispace.com

Table 1: Catalysts and Ligands in Reactions with Iodobenzoate Derivatives
Reaction TypeSubstrateCatalyst / Co-catalystLigand / AdditiveRole / ObservationReference
Sonogashira CouplingThis compoundPdCl₂(PPh₃)₂ / CuIPPh₃ (part of complex)Standard catalyst system for forming a C(sp²)-C(sp) bond.
Sonogashira CouplingMethyl p-iodobenzoatePd(PPh₃)₄ / CuIPPh₃ (part of complex)Effective for coupling with propargyl amides. rsc.org
C-H ArylationBenzamidesPd(OAc)₂Pyridine (as part of removable auxiliary)Directs ortho-arylation; stabilizes high-energy Pd(IV) species. scispace.com
C-H Arylation3-Methyl-2-phenylpyridinePd(OAc)₂None (substrate acts as ligand)Catalyzes arylation with diaryliodonium salts. nih.gov

Influence of Solvent Effects on Reaction Mechanisms

The solvent is not merely an inert medium but can profoundly influence reaction rates, selectivity, and even the operative mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. whiterose.ac.ukrsc.org In palladium-catalyzed reactions with substrates like this compound, solvent choice is critical.

Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used in Sonogashira couplings. scielo.org.mx They can help stabilize charged intermediates and keep the catalytically active Pd(0) species in solution, preventing its precipitation as inactive palladium black. scielo.org.mx In some cases, amines like triethylamine (B128534) or diethylamine (B46881) can serve as both the base and the solvent. wikipedia.orgwalisongo.ac.id The choice can impact yield and selectivity; for instance, a switch from a polar aprotic to a non-polar solvent has been shown to reduce side products in certain Sonogashira reactions.

In C–H activation chemistry, highly polar or specialized solvents are sometimes required. For example, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be crucial for achieving high yields in the arylation of ketones with coordinating group-containing aryl iodides. nih.gov

Table 2: Solvent Effects in Reactions with Iodobenzoate Derivatives
Reaction TypeSubstrateSolventObservationReference
Sonogashira CouplingThis compoundAcetonitrile (B52724) (CH₃CN)Used in the synthesis of a DDR1/2 inhibitor precursor.
Sonogashira CouplingGeneral aryl iodidesDMF, DMSOPolar aprotic solvents can stabilize ionic intermediates and enhance reaction rates.
Sonogashira CouplingDiiodoamideDMSOFound to be exclusively effective for a double Sonogashira coupling, superior to DMF, THF, or toluene. scielo.org.mx
Sonogashira CouplingGeneral aryl iodidesTriethylamine (Et₃N)Often acts as both the base and the solvent under mild, room temperature conditions. walisongo.ac.id

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. nih.govau.dk By replacing an atom with one of its isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C or ¹⁴C), chemists can trace the fate of atoms through a reaction, distinguish between different mechanistic pathways, and determine kinetic isotope effects. nih.govnih.govacs.org

While specific mechanistic studies using isotopic labeling on this compound are not widely reported, the principles are broadly applicable. For instance, a significant kinetic isotope effect observed upon deuteration of a C-H bond would strongly suggest that the cleavage of this bond is part of the rate-determining step. nih.gov

A prominent application of isotopic labeling for iodobenzoate derivatives is in the synthesis of radiopharmaceuticals. mdpi.com Compounds structurally similar to this compound are used as precursors for radio-iodinated agents for medical imaging. nih.govresearchgate.net In this process, a stable isotope of iodine is replaced with a radioactive one, such as ¹²³I, ¹²⁵I, or ¹³¹I. A common method involves an iodination-destannylation reaction, where a trialkyltin precursor is reacted with a source of radioactive iodide to yield the labeled product with high radiochemical yield. nih.gov These labeled molecules, such as N-succinimidyl p-iodobenzoate ([¹²⁵I]SIB), can be attached to proteins or antibodies to track their distribution in the body, which is particularly valuable in cancer research and for imaging diseases like Alzheimer's. nih.govnih.gov This application highlights how isotopic labeling transforms a simple organic molecule into a powerful diagnostic tool. dicp.ac.cn

Computational and Theoretical Analysis of Methyl 4 Ethyl 3 Iodobenzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like Methyl 4-ethyl-3-iodobenzoate. wikipedia.orgnih.gov DFT calculations can elucidate electronic structure, molecular orbitals, reaction pathways, and reactivity profiles. wikipedia.org

The electronic behavior of a molecule is fundamentally governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). allsubjectjournal.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. allsubjectjournal.comelixirpublishers.com A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the π-system of the benzene (B151609) ring and the lone pairs of the iodine atom, which act as electron-donating regions. The LUMO is likely centered on the electron-withdrawing methyl ester group and the antibonding orbitals of the aromatic ring.

Natural Bond Orbital (NBO) analysis provides a more intuitive chemical picture by localizing the molecular wave function into one-center (lone pairs) and two-center (bonds) elements. researchgate.netchemrxiv.org This method quantifies delocalization effects through second-order perturbation theory, which analyzes donor-acceptor interactions. researchgate.net For this compound, significant hyperconjugative interactions are expected. These include the delocalization of electron density from the lone pairs of the carbonyl oxygen into the antibonding orbitals (σ*) of adjacent carbon-carbon and carbon-oxygen bonds, which stabilizes the molecule. rsc.org

Table 1: Predicted NBO Donor-Acceptor Interactions in this compound

Donor NBO (Filled Orbital)Acceptor NBO (Empty Orbital)Interaction TypePredicted Significance
LP (O) of C=Oσ* (C-C) of ringHyperconjugationHigh
LP (O) of O-CH₃σ* (C-C) of ringHyperconjugationModerate
LP (I)σ* (C-C) of ringHyperconjugationModerate
π (C=C) of ringπ* (C=O)ConjugationHigh

This table is based on established principles of NBO analysis and data from analogous benzoate (B1203000) and iodo-aromatic structures.

This compound is an important substrate for transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, owing to its carbon-iodine bond. researchgate.netnih.govmdpi.com DFT calculations are instrumental in elucidating the mechanisms of these complex reactions. researchgate.net A typical catalytic cycle for a Sonogashira coupling, for instance, involves three primary stages: oxidative addition, transmetalation, and reductive elimination. researchgate.netresearchgate.netnih.gov

Transmetalation : In this stage, the coupled group (e.g., an alkynyl group from a copper acetylide in Sonogashira coupling or an aryl group from a boronic acid in Suzuki coupling) is transferred to the palladium(II) center. nih.govacs.org

Reductive Elimination : The final step involves the formation of the new C-C bond and the regeneration of the Pd(0) catalyst. nih.gov

DFT allows for the calculation of the Gibbs free energy profile for the entire catalytic cycle, identifying the energies of intermediates and transition states. semanticscholar.org This analysis reveals the reaction's kinetic and thermodynamic feasibility and provides insight into the structures of the short-lived transition states. nih.govsemanticscholar.org

Table 2: Elementary Steps in a Hypothetical Sonogashira Coupling of this compound

StepDescriptionKey Intermediate/Transition State
1. Oxidative Addition The C-I bond of the substrate adds across a Pd(0) center.Aryl-Pd(II)-Iodo Complex (Transition State 1)
2. Transmetalation An alkynyl group is transferred from a Cu(I) co-catalyst to the Pd(II) center.Di-organo-Pd(II) Complex (Transition State 2)
3. Reductive Elimination The new C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.Product-Pd(0) Complex (Transition State 3)

This table outlines the generally accepted mechanism for palladium-catalyzed Sonogashira reactions. researchgate.netresearchgate.net

DFT calculations can predict the reactivity and selectivity of chemical reactions by comparing the activation energies of competing reaction pathways. acs.orgescholarship.org For a molecule like this compound, the primary site of reactivity in cross-coupling reactions is the C-I bond. The electronic properties of the substituents on the aromatic ring influence the rate of the oxidative addition step. Electron-withdrawing groups generally accelerate this step, while electron-donating groups may slow it down. researchgate.netnih.gov

In a study on the oxidative addition of 4-substituted iodobenzenes to a Pd(0) complex, DFT calculations showed a linear correlation between the reaction free energy and the Hammett constants of the substituents. researchgate.net Although the ethyl group is weakly electron-donating and the methyl ester is electron-withdrawing, their combined effect on the reactivity of the C-I bond can be precisely quantified through DFT. Statistical models combining experimental reaction rates with DFT-computed parameters can be built to predict reaction outcomes for a wide range of substrates. acs.orgnih.gov

Reaction Mechanism Pathway Calculations and Transition State Analysis

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule. uni-muenchen.denih.gov The MEP surface visualizes the charge distribution, identifying regions prone to electrophilic and nucleophilic attack. researchgate.netpearson.com

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. nih.gov For this compound, MEP analysis is expected to reveal the following:

Negative Potential : The most significant negative potential will be located around the carbonyl oxygen atom of the ester group due to its high electronegativity and lone pairs of electrons. nih.gov This makes it a primary site for interactions with electrophiles or hydrogen bond donors. A region of negative or neutral potential (a "σ-hole") is also expected on the iodine atom, making it a potential halogen bond donor. acs.orgmdpi.com

Positive Potential : Positive potential regions will be found around the hydrogen atoms, particularly those on the aromatic ring and the methyl group of the ester, making them susceptible to nucleophilic interactions.

A DFT study on a structurally similar compound, ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, showed negative potential accumulated on the oxygens of the carbonyl and sulfonyl groups, confirming these as sites for intermolecular interactions. acs.orgacs.org

Table 3: Predicted Reactive Sites of this compound from MEP Analysis

Region of MoleculePredicted Electrostatic PotentialType of Attack Favored
Carbonyl Oxygen (C=O)Highly Negative (Red)Electrophilic Attack / H-Bonding
Iodine AtomNegative/Neutral (σ-hole)Halogen Bonding / Electrophilic Coordination
Aromatic HydrogensPositive (Blue)Nucleophilic Attack
Ester Methyl HydrogensPositive (Blue)Nucleophilic Attack

Predictions are based on the principles of MEP analysis and data from analogous compounds. nih.govacs.org

Analysis of Intra- and Intermolecular Interactions

The non-covalent interactions that a molecule engages in are crucial for determining its physical properties, crystal structure, and role in supramolecular chemistry.

This compound lacks strong hydrogen bond donors (like O-H or N-H). However, it possesses potent hydrogen bond acceptor sites, namely the carbonyl oxygen and, to a lesser extent, the ether oxygen of the ester group. These sites can participate in weak C-H···O hydrogen bonds with neighboring molecules in the solid state. researchgate.netcore.ac.uk NBO analysis can be used to quantify the strength of these interactions. researchgate.net

Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region (σ-hole) on the halogen interacts with a Lewis base. acs.orgresearchgate.netresearchgate.net In the crystal structure of related compounds, such as ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, both intramolecular C-H···O and N-H···I hydrogen bonds were observed, which stabilize the molecular conformation. acs.orgsemanticscholar.orgresearchgate.netresearchgate.net These interactions, along with intermolecular hydrogen bonds, dictate the crystal packing, often leading to the formation of dimers or infinite chains. researchgate.net Therefore, it is highly probable that this compound forms extended networks in the solid state stabilized by a combination of weak C-H···O hydrogen bonds and C-I···O or C-I···π halogen bonds. mdpi.com

π–π Stacking Interactions

π–π stacking is a significant non-covalent interaction that influences the crystal packing and conformational stability of aromatic compounds. researchgate.net This interaction arises from the attractive forces between the electron-rich π-systems of aromatic rings. researchgate.net In the context of iodinated benzoic acid esters, these interactions play a vital role in the formation of stable, ordered structures in the solid state.

The strength and geometry of these interactions can be quantified by specific parameters derived from computational analysis of crystal structure data. For instance, the intercentroid distance between the interacting rings and the ring offset (slippage) are key indicators. In the monoclinic form of the aforementioned analogue, an intercentroid separation of 3.84 Å and a ring offset of 1.373 Å were observed, indicative of a substantial offset π–π stacking interaction. researchgate.netsemanticscholar.org A triclinic polymorph of the same compound exhibited weaker π–π stacking, with an intercentroid distance of 4.17 Å and a ring offset of 2.126 Å. researchgate.netsemanticscholar.org These findings underscore how subtle changes in molecular arrangement can significantly impact the nature of π–π stacking.

Table 1: π–π Stacking Parameters in a Structurally Similar Iodinated Benzoate Derivative researchgate.netsemanticscholar.org
PolymorphCrystal SystemIntercentroid Distance (Å)Ring Offset (Å)Interaction Strength
MSBMMonoclinic3.841.373Stronger
MSBTTriclinic4.172.126Weaker

This data is for Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, a compound structurally analogous to this compound.

Halogen Bonding Interactions

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base) in an adjacent molecule. unimi.it This phenomenon is attributed to the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as the σ-hole, located on the outermost portion of the halogen atom, opposite to the covalent bond. unimi.it The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. unimi.it

In this compound, the iodine atom is a prime candidate for forming strong halogen bonds. The electron-withdrawing nature of the adjacent ester group and the aromatic ring can enhance the positive character of the σ-hole on the iodine atom, making it a potent halogen bond donor. researchgate.net Theoretical studies, including DFT calculations and molecular electrostatic potential (MESP) analysis, are instrumental in quantifying the strength and directionality of these bonds. unimi.itscholaris.ca

Analysis of related crystal structures demonstrates the prevalence of halogen bonding. For instance, in the polymorphs of Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, intramolecular N–H···I hydrogen-bonded loops are observed, which is a form of halogen interaction that stabilizes the molecular conformation. acs.orgnih.gov In other systems involving iodobenzoate moieties, C–I···N and other halogen bonds have been identified as key interactions that direct the formation of three-dimensional supramolecular networks. researchgate.net The ability of the iodine atom in such compounds to participate in these specific interactions is a critical factor in crystal engineering and the design of materials with desired structural properties.

Applications of Methyl 4 Ethyl 3 Iodobenzoate As a Synthetic Intermediate

Precursor for Complex Organic Molecules

The strategic placement of reactive functional groups makes Methyl 4-ethyl-3-iodobenzoate an ideal starting material for the synthesis of elaborate organic structures. Its utility as a precursor is demonstrated in the construction of pharmaceutical intermediates, advanced heterocyclic systems, and as a foundational component in the total synthesis of natural products.

Synthesis of Pharmaceutical Intermediates and Drug Candidates

The iodinated aromatic ring of this compound is a key feature that facilitates its use in the synthesis of pharmaceutical compounds. chemblink.com The iodine atom serves as a handle for introducing molecular complexity through various cross-coupling reactions. chemblink.com

A notable application of this compound is in the synthesis of dual inhibitors of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), which are implicated in various diseases. In one reported synthesis, this compound is prepared from methyl 3-amino-4-ethylbenzoate. nih.govacs.org This intermediate then undergoes a Sonogashira coupling reaction, a powerful method for forming carbon-carbon triple bonds, to introduce an ethynyl (B1212043) group at the 3-position. nih.gov This ethynyl derivative is a crucial intermediate that is further elaborated to produce the final benzamide-based dual DDR1/2 inhibitors. nih.gov The ethyl group at the 4-position has been shown to be important for achieving selectivity for DDR1. acs.org

The versatility of the iodo-substituent is further highlighted in its use in Negishi cross-coupling reactions to create biphenyl (B1667301) derivatives, which are common scaffolds in medicinal chemistry. sigmaaldrich.comchemdad.com Additionally, it can be converted into a polyfunctional organometallic reagent, p-carbomethoxyphenylmagnesium bromide, which serves as a building block for complex target molecules. chemdad.com

Intermediate/Drug CandidateSynthetic Utility of this compoundKey Reactions
Dual DDR1/2 InhibitorsStarting material for the synthesis of the core benzamide (B126) structure. nih.govacs.orgSonogashira coupling nih.gov
Biphenyl DerivativesPrecursor for Negishi cross-coupling reactions. sigmaaldrich.comchemdad.comNegishi cross-coupling sigmaaldrich.comchemdad.com
p-Carbomethoxyphenylmagnesium bromideStarting material for the synthesis of this polyfunctional organometallic reagent. chemdad.comGrignard reagent formation chemdad.com

Construction of Advanced Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of various advanced heterocyclic systems. The reactivity of the iodine atom allows for its incorporation into complex ring structures through a variety of coupling methodologies.

For instance, the synthesis of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide, a dual inhibitor of discoidin domain receptors, utilizes a derivative of this compound. nih.gov The core benzamide structure is first assembled, and the iodine atom is subsequently replaced by various heterocyclic moieties through Sonogashira coupling reactions. nih.gov This approach demonstrates the utility of the iodo-substituent as a versatile point of diversification for creating a library of complex, biologically active molecules.

Furthermore, the general reactivity of aryl iodides, such as this compound, in palladium-catalyzed reactions makes them suitable for the synthesis of a wide range of N-heterocycles. These reactions often involve the coupling of the aryl iodide with various nitrogen-containing partners to construct quinolines, isoquinolines, and other important heterocyclic frameworks.

Building Block for Natural Product Synthesis

While direct examples of this compound in the total synthesis of natural products are not extensively documented in the provided search results, the utility of similar iodinated benzoic acid derivatives is well-established. researchgate.net The principles of using such building blocks are transferable. The iodo- and ester functionalities allow for sequential and chemoselective modifications, which are crucial in the multi-step synthesis of complex natural products.

The iodine atom can be transformed into a variety of other functional groups through reactions like Suzuki, Stille, or Heck couplings, enabling the connection of the benzoate (B1203000) core to other fragments of the natural product. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other transformations. This strategic functional group interplay makes compounds like this compound valuable assets in the synthetic chemist's toolbox for accessing the intricate architectures of natural products.

Material Science Applications

The unique electronic and structural properties of molecules derived from this compound also lend themselves to applications in material science. The ability to introduce diverse functionalities through the reactive iodine handle is key to developing novel organic materials with tailored properties. chemblink.com

Synthesis of Monomers for Polymerization (e.g., Polythiophenes)

Polythiophenes are a class of conducting polymers with significant potential in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics. The synthesis of functionalized thiophene (B33073) monomers is a critical step in producing polythiophenes with desired properties. While the direct use of this compound in polythiophene synthesis is not explicitly detailed, the analogous compound, ethyl 4-iodobenzoate (B1621894), is a precursor in the synthesis of optically active thiophene monomers. mdpi.com

In a representative synthesis, ethyl 4-iodobenzoate is used to prepare an oxazoline (B21484) derivative which then undergoes a Suzuki cross-coupling reaction with 3-thiopheneboronic acid to yield the desired thiophene monomer. mdpi.com This monomer can then be polymerized to form a chiral polythiophene. This example illustrates how the iodo-benzoate scaffold can be effectively utilized to introduce specific functionalities onto a thiophene ring prior to polymerization. The ability to tailor the monomer structure is crucial for controlling the properties of the resulting polymer, such as its solubility, processability, and electronic characteristics.

Furthermore, research on dendrimer-supported synthesis of bare aromatic polymers has utilized methyl 4-iodobenzoate as an initiator in control experiments for thiophene polymerization. nih.gov This highlights the role of such iodinated compounds in fundamental studies of polymerization mechanisms.

Development of Functionalized Organic Materials

The development of functionalized organic materials with specific electronic or optical properties is a burgeoning area of research. This compound and its derivatives can serve as key intermediates in the synthesis of these materials. chemblink.com The ability to introduce various functional groups through chemical transformations of the iodine atom makes it a versatile building block for creating new materials with applications in electronics and sensing technologies. chemblink.com

For example, the synthesis of a novel 7-ring fused diindenone-dithieno[3,2-b:2',3'-d]thiophene unit, a promising component for organic semiconductor materials, involves the use of thiophene derivatives that could be synthesized using methodologies involving iodinated precursors. beilstein-journals.org The strategic placement of electron-donating and electron-withdrawing groups, a design principle facilitated by versatile building blocks, is crucial for tuning the HOMO-LUMO gap of these materials. beilstein-journals.org

The synthesis of tailored perfluoro unsaturated monomers for potential applications in proton exchange membranes also utilizes cross-coupling reactions of iodinated aromatic compounds. mdpi.com These examples, while not directly employing this compound, demonstrate the broader applicability of iodinated benzoic acid esters in the construction of a diverse range of functional organic materials.

Advanced Spectroscopic and Crystallographic Research on Methyl 4 Ethyl 3 Iodobenzoate and Its Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) is a definitive method for determining the precise arrangement of atoms within a crystalline solid. rigaku.com This technique provides invaluable insights into the molecular geometry, crystal packing, and non-covalent interactions that govern the supramolecular architecture of a compound. While specific SC-XRD studies on methyl 4-ethyl-3-iodobenzoate are not extensively reported in the reviewed literature, detailed analyses of its derivatives, such as ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, offer significant understanding of the structural possibilities.

Detailed SC-XRD analysis of derivatives of this compound has enabled the unambiguous confirmation of their molecular structures. For instance, the analysis of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate has confirmed the connectivity of the atoms and provided precise bond lengths and angles. semanticscholar.orgnih.govacs.orgresearchgate.net The molecular configurations of these structures are stabilized by intramolecular interactions, such as N-H···I and C-H···O hydrogen bonds. nih.govacs.org

The crystal system and space group are fundamental parameters determined by SC-XRD that describe the symmetry of the crystal lattice. For example, a derivative of ethyl 4-amino-3-iodobenzoate has been shown to crystallize in different systems, highlighting the structural diversity of these molecules. semanticscholar.orgnih.govacs.orgresearchgate.net

Table 1: Crystallographic Data for a Derivative of this compound

Parameter Polymorph MSBT Polymorph MSBM
Crystal System Triclinic Monoclinic
Space Group P1̅ P2₁/c

Data sourced from studies on ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate. semanticscholar.orgnih.govacs.orgresearchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of research in materials science and pharmaceuticals. The investigation of a derivative, ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, revealed the existence of two polymorphic forms: a triclinic form (MSBT) and a monoclinic form (MSBM). semanticscholar.orgnih.govacs.orgresearchgate.net These polymorphs were identified through the crystallization process and were unambiguously confirmed by SC-XRD analysis. acs.org The different crystal systems and space groups of these polymorphs indicate distinct arrangements of the molecules in the solid state. nih.govacs.org

The study of crystal packing focuses on how molecules are arranged in the crystal lattice and the intermolecular forces that hold them together. In the polymorphic forms of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, the supramolecular assembly is primarily stabilized by noncovalent interactions. nih.gov

In the triclinic polymorph (MSBT), molecules are linked into dimers through N-H···O hydrogen bonds, forming R²₂(8) graph-set motifs. nih.govacs.org In contrast, the monoclinic polymorph (MSBM) features molecules connected in an infinite chain through C-H···O interactions. nih.govacs.org Furthermore, offset π···π stacking interactions between the phenyl rings contribute to the stability of the crystal packing in both polymorphs, with these interactions being stronger in the MSBM form. semanticscholar.orgnih.gov

Table 2: Intermolecular Interaction Data for Polymorphs of a Derivative

Interaction Type Polymorph MSBT Polymorph MSBM
Primary H-Bonding Motif Dimer (N-H···O) Infinite Chain (C-H···O)
π···π Stacking Intercentroid Distance (Å) 4.17 3.84
π···π Stacking Ring Offset (Å) 2.126 1.373

Data sourced from studies on ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate. semanticscholar.orgnih.gov

Characterization of Polymorphic Forms

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time, allowing for the determination of reaction endpoints, the identification of intermediates and byproducts, and the calculation of reaction kinetics. magritek.com For instance, the synthesis of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate from ethyl 4-amino-3-iodobenzoate can be monitored to follow the consumption of reactants and the formation of the product. semanticscholar.orgacs.org The synthesis of this compound itself involves the reaction of methyl 3-amino-4-ethylbenzoate, a process that can be tracked using NMR by observing the characteristic shifts of the aromatic and methyl protons of the reactant and product. nih.gov

NMR spectroscopy is instrumental in determining the stereochemistry of chiral molecules. Coupling constants between protons (³J values) are highly dependent on the dihedral angle between them, which can help in assigning relative stereochemistry in cyclic and acyclic systems. oup.com While specific stereochemical studies on this compound were not found, the principles of NMR in stereochemical elucidation are well-established. For example, in the synthesis of chiral derivatives, such as (R)-3-(4-(4-ethyl-2-oxazolin-2-yl)phenyl)thiophene from an ethyl 4-iodobenzoate (B1621894) precursor, NMR would be crucial in confirming the retention or inversion of stereochemistry at the chiral center. mdpi.com The chemical shifts and coupling patterns of diastereotopic protons can provide definitive evidence of the three-dimensional structure of a molecule.

Probing Intermediates through In-situ NMR Studies

In-situ NMR spectroscopy is a powerful technique for the real-time monitoring of chemical reactions, providing invaluable insights into reaction kinetics, the formation of transient intermediates, and the elucidation of reaction mechanisms. While specific in-situ NMR studies on reactions involving this compound are not extensively documented in the literature, studies on closely related compounds, such as other iodobenzoates, demonstrate the utility of this approach.

For instance, in-situ NMR has been employed to monitor the stepwise chloride exchange in iodobenzene (B50100) derivatives, allowing for the direct observation and characterization of hypervalent iodine intermediates. cardiff.ac.uk In one study, the conversion of phenyl iodide to a hypervalent iodine compound was tracked by the integration of aromatic peaks in the 1H NMR spectrum. cardiff.ac.uk Similarly, 19F NMR has been used to follow the formation of fluorinated intermediates. cardiff.ac.uk These studies showcase the capability of in-situ NMR to provide clear, time-resolved data on the species present in a reaction mixture.

A hypothetical in-situ NMR study on a reaction of this compound, for example a Suzuki coupling, would involve monitoring the disappearance of the starting material's characteristic NMR signals and the concurrent appearance of signals corresponding to the coupled product. Crucially, it could also reveal the presence of any palladium-bound intermediates, which are often too transient to be isolated and characterized by other means.

Table 1: Hypothetical In-situ ¹H NMR Data for a Reaction of this compound

Time (min)Chemical Shift (ppm) of a key aromatic proton of this compoundIntegrationChemical Shift (ppm) of a key aromatic proton of the productIntegration
08.25 (s)1.00-0.00
158.25 (s)0.757.95 (d)0.25
308.25 (s)0.507.95 (d)0.50
608.25 (s)0.257.95 (d)0.75
1208.25 (s)0.057.95 (d)0.95

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a cornerstone technique for the analysis of organic compounds, providing precise molecular weight and structural information. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of newly synthesized compounds.

In the context of this compound and its derivatives, MS is routinely used to confirm the identity of products from various chemical transformations. For example, in the synthesis of a derivative, 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide, HRMS was used to confirm the calculated mass of the product. acs.org Similarly, the molecular ion peak for Ethyl 4-chloro-3-iodobenzoate has been identified using mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to monitor the progress of a reaction by separating the components of the reaction mixture and identifying them by their mass spectra. researchgate.net This would allow for the quantification of the starting material, product, and any side products in a reaction involving this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound and a Derivative

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
This compoundC₁₀H₁₁IO₂290.9827Not Reported
3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamideC₃₂H₃₂F₃N₅O560.2632560.2628 acs.org

UV-Vis Spectroscopy for Catalytic Activity and Reaction Monitoring

UV-Vis spectroscopy is a versatile and accessible technique for monitoring reactions that involve a change in the electronic structure of the molecules, particularly those with chromophores such as aromatic rings. The π→π* transitions in substituted benzene (B151609) rings give rise to characteristic absorption maxima (λ_max) in the UV region.

While specific studies detailing the use of UV-Vis spectroscopy for monitoring the catalytic activity in reactions of this compound are not prevalent, the technique's general applicability is well-established. For instance, the growth of noble metal nanoparticles used in catalysis can be monitored by the changes in their surface plasmon resonance bands using UV-Vis spectroscopy. The kinetics of catalytic reactions can also be followed by monitoring the change in absorbance of a reactant or product at a specific wavelength over time.

In a reaction involving this compound, such as a cross-coupling reaction, the conjugation of the aromatic system often changes significantly upon product formation. This change in conjugation would lead to a shift in the λ_max, which can be monitored to determine the reaction rate and, by extension, the activity of the catalyst under different conditions.

Table 3: Illustrative UV-Vis Absorption Maxima for Aromatic Compounds

CompoundChromophoreλ_max (nm)TransitionReference
Ethyl 4-chloro-3-iodobenzoateSubstituted benzene ring265π→π
Generic Aryl IodideAryl-Iodide~260π→π
Generic Biaryl ProductBiaryl>280π→π*

Q & A

Basic: What are the standard synthetic protocols for Methyl 4-ethyl-3-iodobenzoate, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves iodination of a methyl benzoate precursor. A validated method involves using iodine monochloride (ICl) in glacial acetic acid under controlled conditions. For example, analogous syntheses (e.g., Methyl 4-hydroxy-3-iodobenzoate) use 1:1 molar ratios of the precursor and ICl in acetic acid, stirred at 50–60°C for 6–8 hours . To optimize efficiency:

  • Solvent selection : Polar aprotic solvents (e.g., chloroform) may enhance reactivity compared to acetic acid.
  • Catalyst screening : Lewis acids like FeCl₃ could accelerate iodination.
  • Design of Experiments (DOE) : Systematic variation of temperature, stoichiometry, and reaction time can identify optimal conditions. Case studies suggest multiple case study research designs are effective for such optimizations .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., iodination at the 3-position and ethyl at 4-position).
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 304.02).
  • X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL .
  • HPLC : To assess purity (>98%) and rule out byproducts (e.g., di-iodinated derivatives) .
    Data interpretation requires cross-validation: For instance, coupling constants in NMR should align with crystallographic bond lengths .

Advanced: How can conflicting crystallographic data be resolved during the structural elucidation of this compound?

Answer:
Conflicts often arise from disordered crystal packing or twinning. Methodological steps include:

  • Refinement with SHELXL : Use the TWIN/BASF commands to model twinning and improve R-factors .
  • Cross-technique validation : Compare bond lengths/angles with DFT-calculated values or analogous structures (e.g., Methyl 4-fluoro-3-iodobenzoate) .
  • High-resolution data : Collect data at synchrotron facilities to resolve ambiguities in electron density maps .

Advanced: What methodological approaches are recommended for analyzing the regioselectivity in the iodination of methyl benzoate derivatives?

Answer:
Regioselectivity in iodination can be studied via:

  • Computational modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies for iodination at different positions.
  • Competitive experiments : Synthesize derivatives with electron-withdrawing/donating groups (e.g., 4-ethyl vs. 4-fluoro) and compare reaction rates .
  • X-ray crystallography : Confirm substitution patterns in intermediates (e.g., iodine localization at the 3-position) .

Advanced: How should researchers design experiments to investigate the kinetic parameters of this compound synthesis?

Answer:

  • In-situ monitoring : Use real-time FTIR or NMR to track iodine incorporation rates .
  • Variable timepoint sampling : Quench reactions at intervals and analyze via HPLC to construct time-concentration profiles .
  • Arrhenius analysis : Perform reactions at 40°C, 50°C, and 60°C to calculate activation energy.
  • Statistical rigor : Apply multiple case study designs to account for solvent/catalyst variability .

Advanced: How can researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?

Answer:

  • Re-examine purity : Use column chromatography or preparative HPLC to isolate the compound and reacquire spectra .
  • Solvent effects : Compare NMR shifts in CDCl₃ vs. DMSO-d₆ to identify solvent-induced discrepancies.
  • Benchmarking : Compare experimental IR stretches (e.g., C=O at ~1700 cm⁻¹) with computational (DFT) predictions .

Basic: What safety and handling protocols are critical when working with this compound?

Answer:

  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential iodine release.
  • Storage : Keep in amber vials at –20°C to prevent photodegradation.
  • Documentation : Record lot numbers, purity, and supplier details (e.g., CAS 1121586-29-5 analogs) for reproducibility .

Advanced: What strategies are effective for scaling up this compound synthesis without compromising yield?

Answer:

  • Flow chemistry : Continuous reactors minimize exothermic risks during iodination.
  • Catalyst recycling : Test heterogeneous catalysts (e.g., immobilized ICl) to reduce waste.
  • Process analytical technology (PAT) : Implement inline FTIR for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.